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molecular formula C9H10N2O2 B1312399 7-Nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 42923-79-5

7-Nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1312399
M. Wt: 178.19 g/mol
InChI Key: YPRWYZSUBZXORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110687B2

Procedure details

Sulfuric acid (9.90 mL, 0.186 mol) was cooled to 0° C. To the cooled solution was added 1,2,3,4-Tetrahydroisoquinoline (2.5 mL, 020.0 mmol) dropwise via syringe. Potassium nitrate (2.16 g, 0.0214 mol) was then added in small portions over 4 min. The cooling bath was removed and the mixture was allowed to stir at rt for 12 h. Ice was added to the slurry and the mixture basified with NH4OH (precipitate formed). The solution was extracted with chloroform, dried over Na2SO4, filtered, and concentrated to give a brown oil. The oil was dissolved in ethanol (14.8 mL, 0.254 mol) and to this solution was added HCl (2.47 mL, 0.0808 mol). Additional EtOH was added to transfer the precipitated solid for filtration. The white solid was dried under vacuum to yield the desired product without further purification (2.19 g, 51%)
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Potassium nitrate
Quantity
2.16 g
Type
reactant
Reaction Step Three
Name
Quantity
2.47 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
14.8 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH2:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][CH2:8][NH:7]1.[N+:16]([O-])([O-:18])=[O:17].[K+].Cl>CCO>[N+:16]([C:13]1[CH:14]=[C:15]2[C:10]([CH2:9][CH2:8][NH:7][CH2:6]2)=[CH:11][CH:12]=1)([O-:18])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
9.9 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Step Three
Name
Potassium nitrate
Quantity
2.16 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Four
Name
Quantity
2.47 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Six
Name
Quantity
14.8 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
Ice was added to the slurry
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
FILTRATION
Type
FILTRATION
Details
for filtration
CUSTOM
Type
CUSTOM
Details
The white solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CCNCC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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